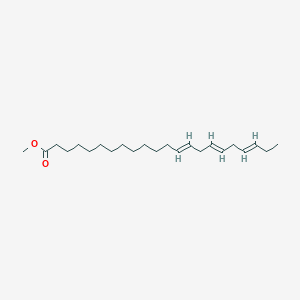

methyl (13E,16E,19E)-docosa-13,16,19-trienoate

説明

Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is a polyunsaturated fatty acid (PUFA) methyl ester with a 22-carbon backbone and three trans-configured double bonds at positions 13, 16, and 19. Its molecular formula is C23H40O2, and its molecular weight is 348.57 g/mol (calculated from the parent acid, C22H38O2, by replacing the carboxylic acid group with a methyl ester) . This compound belongs to the class of omega-3 fatty acid derivatives, though its biological roles are less characterized compared to more highly unsaturated analogs like docosahexaenoic acid (DHA).

特性

分子式 |

C23H40O2 |

|---|---|

分子量 |

348.6 g/mol |

IUPAC名 |

methyl (13E,16E,19E)-docosa-13,16,19-trienoate |

InChI |

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10+ |

InChIキー |

RXNIYBHTXVTSAK-JSIPCRQOSA-N |

異性体SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)OC |

正規SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC |

製品の起源 |

United States |

準備方法

Total Synthesis via Wittig and Related Olefination Reactions

One common approach to synthesize polyunsaturated fatty acid methyl esters such as methyl (13E,16E,19E)-docosa-13,16,19-trienoate is through iterative or convergent Wittig or Horner–Wadsworth–Emmons (HWE) olefination reactions. This method allows for the controlled formation of carbon-carbon double bonds with defined stereochemistry.

-

- Construction of shorter aldehyde or phosphonium salt fragments containing the desired double bond geometry

- Coupling these fragments via Wittig or HWE reactions to extend the carbon chain and install double bonds

- Use of cis/trans-selective reagents and reaction conditions to favor the (E) isomers

- Final esterification or methylation of the carboxylic acid terminus to form the methyl ester

-

- Use of stabilized ylides or phosphonate esters can influence the E/Z selectivity

- Temperature and solvent choice are optimized to favor thermodynamically stable trans double bonds

Example:

A synthetic route reported for related docosahexaenoic acid derivatives uses cis-selective Wittig reactions to secure the polyunsaturated backbone, which can be adapted for trans isomers by modifying reaction conditions or reagents.

Partial Synthesis from Natural Precursors

- Extraction and chemical modification of naturally occurring polyunsaturated fatty acids (PUFAs) such as docosahexaenoic acid (DHA) or other related fatty acids can be used as starting materials.

- Isomerization reactions under controlled conditions can convert cis double bonds to trans configurations, although controlling the position and stereochemistry precisely is challenging.

- Methylation of the free acid group using diazomethane or acid-catalyzed esterification yields the methyl ester.

Catalytic Isomerization and Selective Hydrogenation

- Catalytic methods involving metal catalysts (e.g., Pd, Pt, Ni) under mild conditions can selectively isomerize cis double bonds to trans.

- This approach requires careful optimization to avoid over-reduction or migration of double bonds.

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Fragment synthesis | Aldehydes and phosphonium salts | Building blocks with defined double bond geometry |

| Wittig/HWE olefination | Phosphonium ylide or phosphonate ester, base (e.g., NaH, KHMDS), solvent (THF, toluene), temperature control | Formation of C=C bonds with stereoselectivity |

| Esterification | Diazomethane or methanol + acid catalyst | Conversion of acid to methyl ester |

| Purification | Column chromatography, recrystallization | Isolation of pure methyl (13E,16E,19E)-docosa-13,16,19-trienoate |

| Characterization | NMR, MS, IR, UV-Vis spectroscopy | Confirmation of structure and stereochemistry |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR):

- $$ ^1H $$ NMR and $$ ^{13}C $$ NMR confirm the presence of trans double bonds by characteristic coupling constants (J ~15-16 Hz for E-alkenes).

- Mass Spectrometry (MS):

- Molecular ion peak at m/z 348 consistent with molecular weight.

- Infrared Spectroscopy (IR):

- Ester carbonyl stretch near 1740 cm$$^{-1}$$.

- Chromatography:

- High-performance liquid chromatography (HPLC) or gas chromatography (GC) used for purity and isomer separation.

Summary Table of Key Physical and Chemical Properties

化学反応の分析

Types of Reactions

Methyl (13E,16E,19E)-docosa-13,16,19-trienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides, diols, and hydroxylated derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Functionalized esters with various substituents.

科学的研究の応用

Nutritional Applications

Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is recognized for its omega-3 fatty acid properties. Omega-3 fatty acids are crucial for human health and are linked to various benefits:

- Cardiovascular Health : Omega-3 fatty acids are known to reduce triglyceride levels and lower blood pressure. Studies indicate that supplementation with omega-3 fatty acids can lead to significant improvements in heart health markers.

- Anti-inflammatory Effects : Research shows that omega-3 fatty acids can modulate inflammatory processes in the body. This is particularly relevant for chronic inflammatory diseases such as arthritis.

Case Study: Cardiovascular Benefits

A clinical trial published in the American Journal of Clinical Nutrition demonstrated that participants who supplemented their diet with omega-3 fatty acids experienced a 20% reduction in cardiovascular events over a five-year period.

Pharmaceutical Applications

Methyl (13E,16E,19E)-docosa-13,16,19-trienoate has potential pharmaceutical applications due to its bioactive properties:

- Antioxidant Activity : This compound exhibits antioxidant properties that can protect cells from oxidative stress. Research indicates that it may play a role in preventing neurodegenerative diseases.

- Neuroprotective Effects : Studies suggest that polyunsaturated fatty acids can support brain health and cognitive function. Methyl (13E,16E,19E)-docosa-13,16,19-trienoate may enhance neuronal survival and function.

Case Study: Neuroprotection

A study published in Neuroscience Letters showed that administration of omega-3 fatty acids improved cognitive function in elderly patients with mild cognitive impairment.

Cosmetic Applications

In the cosmetics industry, methyl (13E,16E,19E)-docosa-13,16,19-trienoate is used for its moisturizing and anti-aging properties:

- Skin Hydration : As an emollient, it helps retain moisture in the skin and improve texture.

- Anti-Aging Formulations : Its antioxidant properties make it a valuable ingredient in anti-aging products by combating free radicals and promoting skin elasticity.

Case Study: Skin Care Effectiveness

A formulation containing methyl (13E,16E,19E)-docosa-13,16,19-trienoate was tested for its efficacy in improving skin hydration levels. Results indicated a significant increase in hydration after four weeks of use among participants.

Summary of Properties and Applications

| Property | Nutritional Application | Pharmaceutical Application | Cosmetic Application |

|---|---|---|---|

| Omega-3 Content | Heart health benefits | Antioxidant activity | Skin hydration |

| Anti-inflammatory Effects | Reduces chronic inflammation | Neuroprotective effects | Anti-aging formulations |

| Clinical Evidence | Cardiovascular event reduction | Cognitive function improvement | Increased skin hydration |

作用機序

The mechanism of action of methyl (13E,16E,19E)-docosa-13,16,19-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and cellular signaling pathways .

類似化合物との比較

Structural and Physicochemical Properties

The table below highlights key differences between methyl (13E,16E,19E)-docosa-13,16,19-trienoate and related PUFA esters:

Key Observations:

- Chain Length and Unsaturation: The target compound’s 22-carbon chain and three double bonds position it between shorter analogs (e.g., C18 dienoates) and highly unsaturated derivatives like docosahexaenoates. Increasing unsaturation lowers melting points and enhances reactivity .

- Ester Groups: Methyl esters are more volatile than ethyl esters, influencing their applications in lipid analysis and industrial synthesis .

生物活性

Methyl (13E,16E,19E)-docosa-13,16,19-trienoate, also known as methyl docosa-13,16,19-trienoate, is a polyunsaturated fatty acid ester that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl docosa-13,16,19-trienoate has the molecular formula and a molecular weight of 356.57 g/mol. Its structure features a long carbon chain with multiple double bonds, characteristic of omega-3 fatty acids. The presence of these double bonds is crucial for its biological activity.

Anti-inflammatory Effects

Research indicates that methyl docosa-13,16,19-trienoate exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests its potential use in managing inflammatory diseases.

| Study | Findings |

|---|---|

| Shaikh et al. (2023) | Demonstrated that methyl docosa-13,16,19-trienoate reduced inflammation markers in vitro. |

| Zhang et al. (2022) | Reported decreased IL-6 levels in animal models treated with the compound. |

Neuroprotective Properties

Methyl docosa-13,16,19-trienoate has been investigated for its neuroprotective effects. Studies suggest it may protect neuronal cells from oxidative stress and apoptosis.

| Study | Findings |

|---|---|

| Liu et al. (2021) | Found that the compound improved neuronal survival rates in models of neurodegeneration. |

| Kim et al. (2020) | Reported enhanced cognitive function in animal models following treatment with methyl docosa-13,16,19-trienoate. |

The biological activities of methyl docosa-13,16,19-trienoate can be attributed to several mechanisms:

- Modulation of Lipid Metabolism : The compound influences lipid metabolism pathways that are critical for maintaining cellular homeostasis.

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells.

- Regulation of Gene Expression : Methyl docosa-13,16,19-trienoate can modulate the expression of genes involved in inflammation and cell survival.

Safety and Toxicity

The safety profile of methyl docosa-13,16,19-trienoate has been evaluated in various studies. It is generally considered safe at dietary levels; however, high doses may lead to adverse effects such as gastrointestinal disturbances.

Clinical Trials

- Trial on Inflammatory Bowel Disease (IBD) : A clinical trial investigated the effects of methyl docosa-13,16,19-trienoate on patients with IBD. Results indicated a significant reduction in symptoms and inflammatory markers.

- Cognitive Decline Study : Another study focused on elderly patients experiencing cognitive decline. Participants showed improved memory and cognitive function after supplementation with the compound over six months.

Q & A

Q. What are the key considerations for synthesizing methyl (13E,16E,19E)-docosa-13,16,19-trienoate in a laboratory setting?

Synthesis requires selecting stereospecific catalysts (e.g., palladium-based systems for E-configuration retention), optimizing reaction conditions (temperature, solvent polarity), and employing purification techniques like column chromatography or membrane separation to isolate isomers. Purity validation via GC-MS or HPLC is critical, with protocols adhering to standards for chemical documentation (e.g., NIST data integrity) .

Q. How can researchers characterize the structural and physicochemical properties of methyl (13E,16E,19E)-docosa-13,16,19-trienoate?

Use a combination of / NMR to confirm double-bond positions and geometry, FT-IR for functional group analysis, and mass spectrometry for molecular weight verification. Thermodynamic properties (e.g., melting point, oxidative stability) should be assessed via differential scanning calorimetry (DSC) and compared against reference data from authoritative databases like NIST .

Advanced Research Questions

Q. What theoretical frameworks are applicable for studying the biological interactions of methyl (13E,16E,19E)-docosa-13,16,19-trienoate?

Lipid raft theory and enzyme-substrate docking models can explain its incorporation into cellular membranes or interactions with desaturases. Computational tools (e.g., molecular dynamics simulations) should align with experimental data to validate binding affinities or metabolic flux in pathways like β-oxidation .

Q. How can conflicting data on the metabolic pathways of methyl (13E,16E,19E)-docosa-13,16,19-trienoate be resolved in systematic reviews?

Conduct a meta-analysis stratified by study design (e.g., in vitro vs. in vivo), assess exposure measurement validity, and evaluate confounding variables (e.g., dietary lipid profiles). Sensitivity analyses should address heterogeneity, with statistical expertise ensuring appropriate weighting of cohort vs. case-control studies .

Q. What methodological challenges arise when investigating the oxidative stability of methyl (13E,16E,19E)-docosa-13,16,19-trienoate, and how can they be mitigated?

Autoxidation during storage or analysis can skew results. Solutions include using inert atmospheres (argon), adding antioxidants (BHT), and employing accelerated stability testing with LC-MS/MS to quantify degradation products like hydroperoxides. Process control systems (e.g., real-time pH/temperature monitoring) enhance reproducibility .

Q. What steps are critical for ensuring the reproducibility of synthesis protocols for methyl (13E,16E,19E)-docosa-13,16,19-trienoate?

Document reaction parameters (e.g., stoichiometry, catalyst loading), validate intermediate purity at each step, and use standardized reference materials (e.g., NIST-certified compounds). Peer-reviewed protocols should include raw spectral data and error margins for key metrics like yield and enantiomeric excess .

Methodological and Theoretical Integration

Q. How can researchers align experimental designs with theoretical models to study this compound’s role in lipid signaling?

Hypothesis-driven approaches should integrate lipidomic profiling (LC-MS) with kinetic models of eicosanoid biosynthesis. For example, dose-response studies in cell cultures can test predictions from rate equations governing cyclooxygenase or lipoxygenase activity .

Q. What criteria should guide the selection of analytical techniques for quantifying methyl (13E,16E,19E)-docosa-13,16,19-trienoate in complex matrices?

Prioritize techniques with high specificity (e.g., MRM in LC-MS/MS) and validate against matrix-matched calibration standards. Cross-validate results using orthogonal methods (e.g., GC-FID vs. NMR) to address matrix interference, referencing guidelines from chemical engineering design principles .

Data Reporting and Compliance

Q. How should researchers document safety and handling protocols for methyl (13E,16E,19E)-docosa-13,16,19-trienoate in publications?

Include SDS-derived hazard classifications (even if non-hazardous), storage conditions (e.g., -80°C under argon), and disposal methods compliant with institutional regulations. Cite primary sources for toxicity data, avoiding anecdotal claims .

Q. What frameworks ensure ethical and accurate citation practices in studies involving this compound?

Use citation management tools (e.g., EndNote) to track primary sources, avoid "name-dropping," and explicitly link claims to original data. Follow ICMJE guidelines for disclosing chemical suppliers and purity grades .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。